ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
Description
Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a fluorinated thiazole derivative characterized by a 1,3-thiazole ring substituted with a chlorine atom at the 2-position and a difluoroacetate ester group at the 4-position. Its molecular formula is C₇H₆ClF₂NO₂S (derived from structural analogs in –5, 11). The compound’s structure combines a heterocyclic thiazole core with halogen and fluorinated alkyl groups, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.
Properties
IUPAC Name |
ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO2S/c1-2-13-5(12)7(9,10)4-3-14-6(8)11-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAABLLIJAKMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CSC(=N1)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Ethyl 2-Chloroacetoacetate with Thiourea
Ethyl 2-chloroacetoacetate serves as a critical precursor for introducing the chloro-substituted thiazole ring. When reacted with thiourea in ethanol under reflux, the α-chloro ketone undergoes cyclization to form the thiazole core. For example, a 64.8% yield of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate was achieved using ethyl 2-chloroacetoacetate, thiourea, and pyridine in ethanol. While this yields an amino-thiazole derivative, substituting thiourea with methylthiourea or introducing chlorinated variants could direct chloro-substitution at the 2-position.
Key Conditions :
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Solvent: Ethanol or tetrahydrofuran (THF)
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Base: Pyridine or sodium carbonate
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Temperature: Reflux (70–80°C)
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Duration: 4–6 hours
Chlorination Post-Thiazole Formation
For thiazoles lacking inherent chloro substituents, post-synthetic chlorination using agents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) can introduce the 2-chloro group. This step typically requires anhydrous conditions and catalytic Lewis acids.
Introduction of the Difluoroacetate Group
The difluoroacetate ester group is introduced via nucleophilic substitution or esterification, leveraging the reactivity of intermediates generated during thiazole synthesis.
Nucleophilic Substitution with Ethyl Difluoroacetate
A lithiation-substitution strategy enables the direct coupling of ethyl difluoroacetate to the thiazole ring. For instance, 4-bromo-1-isopropylpyrazole was lithiated at -78°C using n-BuLi, followed by reaction with ethyl difluoroacetate to achieve a 48% yield of the difluoroacetate-substituted product. Adapting this to thiazole systems involves:
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Lithiation of 4-bromo-2-chloro-1,3-thiazole at -78°C.
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Quenching with ethyl difluoroacetate to form the C–O bond.
Key Conditions :
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Lithiating agent: n-BuLi (2.5 M in hexanes)
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Solvent: THF at -78°C
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Electrophile: Ethyl difluoroacetate
Esterification of Thiazole Carboxylic Acids
Thiazole-4-carboxylic acids can be esterified with 2,2-difluoroethanol or transesterified with ethyl difluoroacetate. A patent-described method for similar compounds used Lawesson’s reagent to facilitate thioamide cyclization, followed by esterification with difluoroacetic anhydride.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Controlling the position of chloro and ester groups requires precise stoichiometry. Excess thiourea favors amino-thiazoles, while methylthiourea derivatives promote chloro-substitution.
Stability of Difluoroacetate Intermediates
Ethyl difluoroacetate is prone to hydrolysis under acidic or aqueous conditions. Anhydrous solvents (e.g., THF) and inert atmospheres are critical.
Purification Techniques
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Chromatography : Silica gel with hexane/ethyl acetate (80:20) removes unreacted starting materials.
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Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
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Reaction : Ethyl 2-chloroacetoacetate and thiourea are pumped through a heated reactor (120°C, 30 min residence time).
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Chlorination : Gaseous Cl₂ is introduced in a second reactor.
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Esterification : Ethyl difluoroacetate is added under microwave irradiation (300 W, 15 min).
Economic Considerations :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 2-(2-alkylthio-1,3-thiazol-4-yl)-2,2-difluoroacetate.
Oxidation: Formation of 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate sulfoxide or sulfone.
Reduction: Formation of 2-(2-chloro-1,3-thiazolidin-4-yl)-2,2-difluoroacetate.
Scientific Research Applications
Chemistry
Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate serves as a building block for synthesizing more complex thiazole derivatives. These derivatives can potentially exhibit various biological activities, making them valuable in drug discovery and development.
Biology
The compound has been investigated for its antimicrobial properties against several bacterial and fungal strains. It shows significant activity against:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Inhibition of growth |
| Staphylococcus aureus | Significant reduction |
| Candida albicans | Moderate inhibition |
These findings suggest its potential use in developing new antimicrobial agents.
Medicine
Research indicates that this compound may act as an anticancer agent . Its mechanism involves inhibiting specific enzymes associated with cancer cell proliferation. Studies have shown that it can disrupt essential metabolic pathways in cancer cells, leading to reduced growth rates.
Industrial Applications
The compound is also utilized in the development of agrochemicals and pharmaceuticals. Its unique chemical structure allows for the modification of various formulations aimed at enhancing efficacy and reducing toxicity in agricultural applications.
Case Studies
Recent studies have demonstrated the efficacy of this compound in various experimental setups:
-
Antimicrobial Efficacy :
- A study published in Scientific Reports investigated the compound's effects on biofilms formed by Staphylococcus aureus, showing promising results in inhibiting biofilm formation and enhancing antibiotic susceptibility.
-
Cancer Cell Proliferation :
- Research conducted at a renowned university demonstrated that the compound inhibited the growth of several cancer cell lines by targeting specific signaling pathways involved in cell division and survival.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The 1,3-thiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Chlorine vs. The amino derivative may serve as a precursor for further functionalization.
- Dichloro Substitution : The 2,5-dichloro analog () increases molecular weight and lipophilicity, which could improve membrane permeability in bioactive compounds.
- Acetamido Modification : The acetamido group in introduces hydrogen-bonding capacity, influencing receptor interactions in drug candidates.
Ester Group Modifications
Variations in the ester moiety impact metabolic stability and solubility:
| Compound Name | Ester Group | Molecular Weight (g/mol) | Key References |
|---|---|---|---|
| This compound | Ethyl difluoroacetate | 249.64 | |
| 2-[2-(Benzyloxy)ethoxy]ethyl analog | Complex ether-ester | 269.37 |
Key Observations :
Thiazole vs. Phenyl Core Analogs
Replacing the thiazole with a phenyl ring alters electronic properties:
Key Observations :
Collision Cross-Section (CCS) and Physicochemical Properties
Predicted CCS values for ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate ():
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 223.03473 | 146.6 |
| [M+Na]⁺ | 245.01667 | 153.1 |
Comparison Insights :
- Higher CCS values for sodium adducts suggest increased gas-phase stability, relevant for mass spectrometry-based identification.
- No CCS data is available for the 2-chloro analog, highlighting a research gap.
Biological Activity
Ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 2-chloro-1,3-thiazole with ethyl 2,2-difluoroacetate. This reaction is often conducted in the presence of bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures (60-80°C) to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, reducing catalytic efficiency.
- Antimicrobial Activity : this compound can disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to growth inhibition in various bacterial and fungal strains .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of microorganisms:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Significant reduction | |
| Candida albicans | Moderate inhibition |
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies suggest it may inhibit specific enzymes involved in cancer cell proliferation. For instance:
- In vitro tests on various cancer cell lines demonstrated a dose-dependent reduction in cell viability.
- The compound exhibited an IC50 value indicative of moderate cytotoxicity against HCT116 cells (IC50 = 0.66 µM) .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .
Investigation of Anticancer Activity
Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF7). The results revealed that treatment with the compound resulted in significant apoptosis induction and cell cycle arrest at the G0/G1 phase. This suggests that the compound may serve as a lead candidate for further development in cancer therapy .
Comparison with Similar Compounds
This compound can be compared with other thiazole derivatives to understand its unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(2-chloro-1,3-thiazol-4-yl)acetic acid | Acid | Limited antimicrobial activity |
| 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetamide | Amide | Enhanced solubility |
| 2-(2-chloro-1,3-thiazol-4-yl)-propionate | Propionate | Varying pharmacokinetic properties |
The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and biological activities compared to similar compounds.
Q & A
Basic: What are the standard synthetic routes for ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves condensation of ethyl 2,2-difluoroacetate with 2-chloro-1,3-thiazole-4-carboxylic acid derivatives. Key steps include:
- Nucleophilic substitution : Reacting thiazole precursors with difluoroacetate esters under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF) .
- Cyclization : Using reagents like POCl₃ or PCl₃ to form the thiazole ring .
- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) improves yield. Automated continuous-flow reactors enhance reproducibility for scale-up .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- NMR/IR : ¹⁹F NMR confirms difluoroacetate integrity (δ ~ -100 to -110 ppm). IR identifies C=O (1740–1720 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches .
- X-ray crystallography : SHELX programs (SHELXL/SHELXS) resolve crystal structures, with R-factors < 0.05 for high-resolution data. Hydrogen bonding between thiazole N and ester carbonyls is common .
Basic: What preliminary biological assays are recommended to evaluate its bioactivity?
Answer:
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .
Advanced: How do computational methods aid in predicting its interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., EGFR kinase). The chloro-thiazol moiety often occupies hydrophobic pockets .
- MD simulations : GROMACS analyzes stability of ligand-protein complexes over 100-ns trajectories .
- DFT calculations : Gaussian 09 optimizes geometry and predicts electrostatic potential maps for reactivity .
Advanced: How can substituent effects on the thiazole ring modulate bioactivity?
Answer:
Comparative studies of analogs reveal:
| Substituent (Position) | Bioactivity Trend | Key Reference |
|---|---|---|
| -Cl (2) | Enhanced antimicrobial potency | |
| -CN (2) | Reduced cytotoxicity | |
| -CF₃ (4) | Improved kinase inhibition |
Electron-withdrawing groups (e.g., -Cl) increase electrophilicity, enhancing target engagement .
Advanced: How are reaction mechanisms elucidated for unexpected byproducts during synthesis?
Answer:
- LC-MS/MS : Identifies intermediates (e.g., hydrolyzed esters or dehalogenated thiazoles) .
- Isotopic labeling : ¹³C-labeled ethyl groups track ester hydrolysis pathways .
- Kinetic studies : Variable-temperature NMR monitors intermediate stability .
Advanced: How to resolve contradictions in reported biological data for analogs?
Answer:
- Meta-analysis : Compare assay conditions (e.g., serum concentration in cell culture) .
- Structural validation : Re-evaluate compound purity via HPLC-UV/HRMS to rule out degradation .
- Target selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm specificity .
Advanced: What advanced mass spectrometry techniques characterize its physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
